Tenoxicam-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

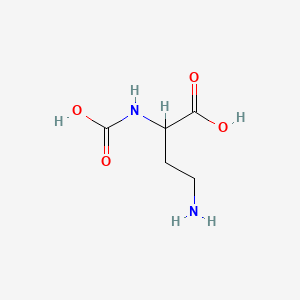

Tenoxicam-d4 is an anti-inflammatory analgesic used to treat mild to moderate pain as well as the signs and symptoms of rheumatoid arthritis and osteoarthritis . It is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties .

Synthesis Analysis

The potassium salt of tenoxicam was synthesized using potassium carbonate to enhance the solubility of tenoxicam . The synthesized salt was characterized by different evaluation parameters such as solubility studies, 1H NMR, IR, and elemental analyses .

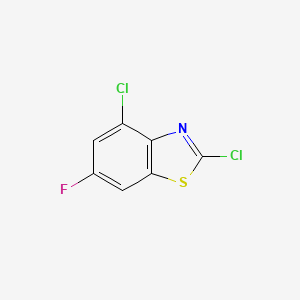

Molecular Structure Analysis

Nine tenoxicam cocrystals were identified using solvent-drop grinding (SDG) techniques. Structural characterization was performed using powder X-ray diffraction (PXRD), differential scanning calorimetry, and multinuclear solid-state NMR (SSNMR) .

Physical And Chemical Properties Analysis

Tenoxicam is a nonsteroidal anti-inflammatory drug (NSAID), possessing the general pharmacodynamic properties typical of this class of drugs . It is a potent analgesic, anti-inflammatory, and antipyretic agent in animal models .

Aplicaciones Científicas De Investigación

Transdermal Delivery Systems Research on tenoxicam, a nonsteroidal anti-inflammatory drug (NSAID) widely utilized for treating rheumatic diseases, has explored its incorporation into transdermal delivery systems to circumvent gastrointestinal side effects associated with oral administration. Studies have developed proniosomal gel bases and transdermal self-adhesive films containing tenoxicam, demonstrating their potential for stable, effective delivery with high drug entrapment and release efficiencies, significantly enhancing anti-inflammatory and analgesic effects in vivo compared to oral formulations. These findings suggest transdermal delivery as a promising alternative route for tenoxicam administration, offering improved patient outcomes and reduced side effects (Ammar et al., 2011); (Nesseem et al., 2011).

Enhanced Solubility and Bioavailability Efforts to enhance the solubility and bioavailability of tenoxicam have led to the development of amorphous spray-dried dispersions (SDDs) using l-arginine and polyvinylpyrrolidone (PVP), which showed a two-fold increase over equilibrium solubility at the same pH. These dispersions provide insights into improving the physical properties and maintaining supersaturation in solution, indicating a potential strategy for enhancing the solubility and bioavailability of poorly soluble drugs like tenoxicam (Patel et al., 2012).

Molecular Docking and Drug Complexes Research into mixed-ligand complexes of tenoxicam with transition metal ions has explored its potential for improved therapeutic efficacy and safety. Studies involving the synthesis, characterization, and molecular docking of these complexes have provided valuable insights into the stability and interaction of tenoxicam at the molecular level, suggesting novel approaches for drug formulation and delivery (Mohamed et al., 2016).

Formulation Innovations for Rheumatoid Arthritis Treatment Innovative formulations, such as in situ forming microparticles based on sesame oil and poly-DL-lactide, have been developed for the sustained release of tenoxicam, aiming to enhance anti-arthritis efficacy, reduce acute toxicity, and improve patient compliance for the treatment of rheumatoid arthritis. Such research highlights the ongoing efforts to optimize tenoxicam delivery for chronic conditions, demonstrating significant advancements in drug formulation technologies (Khattab et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

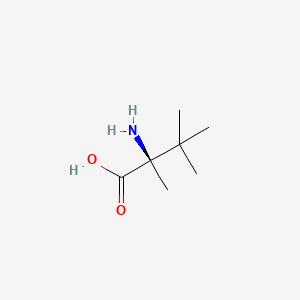

| { "Design of the Synthesis Pathway": "The synthesis of Tenoxicam-d4 involves the incorporation of four deuterium atoms into the Tenoxicam molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "ethyl acetate", "sodium borohydride", "deuterium oxide", "sodium hydroxide", "thionyl chloride", "2-amino-5-methylthiazole", "acetic anhydride", "triethylamine", "dimethylformamide", "sodium carbonate", "methanol", "hydrochloric acid", "potassium hydroxide" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-aminobenzoic acid using sodium borohydride in deuterium oxide", "Step 2: Conversion of 4-chloro-3-aminobenzoic acid to 4-chloro-3-nitrobenzoyl chloride using thionyl chloride", "Step 3: Coupling of 4-chloro-3-nitrobenzoyl chloride with 2-amino-5-methylthiazole in the presence of triethylamine and dimethylformamide to form Tenoxicam", "Step 4: Acetylation of Tenoxicam with acetic anhydride and triethylamine to protect the amine group", "Step 5: Deuterium exchange of the protected Tenoxicam using deuterium oxide and sodium hydroxide", "Step 6: Deprotection of the acetyl group using sodium carbonate and methanol", "Step 7: Acidification of the reaction mixture with hydrochloric acid and extraction with ethyl acetate", "Step 8: Purification of Tenoxicam-d4 by recrystallization from methanol using potassium hydroxide as a base" ] } | |

Número CAS |

1329834-60-7 |

Nombre del producto |

Tenoxicam-d4 |

Fórmula molecular |

C13H11N3O4S2 |

Peso molecular |

341.392 |

Nombre IUPAC |

4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide |

InChI |

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i2D,3D,4D,6D |

Clave InChI |

LZNWYQJJBLGYLT-UCSNGBFQSA-N |

SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |

Sinónimos |

4-Hydroxy-2-methyl-N-2-(pyridinyl-d4)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide; Alganex-d4; Dolmen-d4; Epicotil-d4; Liman-d4; Mobiflex-d4; Oxamen-L-d4; Rexalgan-d4; Ro 12-0068-d4; Soral-d4; Tilatil-d4; Tilcotil-d4; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)